molecular formula C12H6O3 B1219696 1,2-NAPHTHALIC ANHYDRIDE CAS No. 5343-99-7

1,2-NAPHTHALIC ANHYDRIDE

Cat. No.: B1219696
CAS No.: 5343-99-7
M. Wt: 198.17 g/mol
InChI Key: IDVDAZFXGGNIDQ-UHFFFAOYSA-N
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Description

1,2-NAPHTHALIC ANHYDRIDE is an organic compound with the molecular formula C₁₂H₆O₃ and a molecular weight of 198.1742 . . This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-NAPHTHALIC ANHYDRIDE can be synthesized through various methods. One common approach involves the reaction of 2-(hydroxymethyl)-1-naphthaldehyde with maleic anhydride in a Diels-Alder reaction . This method typically requires heating the reactants under reflux conditions to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar Diels-Alder reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-NAPHTHALIC ANHYDRIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1,2-NAPHTHALIC ANHYDRIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthalic anhydride
  • 2,3-Naphthalenedicarboxylic acid
  • 4-Nitro-1,8-naphthalic anhydride

Uniqueness

1,2-NAPHTHALIC ANHYDRIDE is unique due to its fused ring structure, which combines a naphthalene ring with a furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

benzo[e][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVDAZFXGGNIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201599
Record name 1,2-Naphthalenedicarboxylic anhydride
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-99-7
Record name 1,2-Naphthalenedicarboxylic anhydride
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Record name 1,2-Naphthalenedicarboxylic anhydride
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Record name 5343-99-7
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Record name 1,2-Naphthalenedicarboxylic anhydride
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Record name 1,2-Naphthalic Anhydride
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Record name 1,2-NAPHTHALENEDICARBOXYLIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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